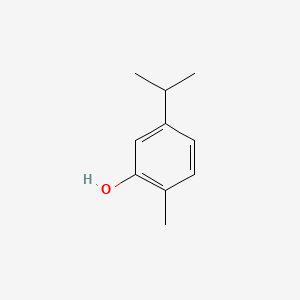

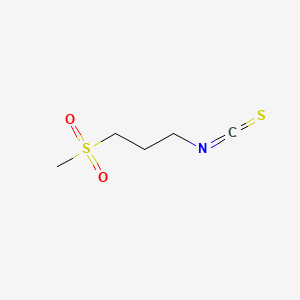

![molecular formula C26H28N4O2 B1668653 N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide CAS No. 1130067-34-3](/img/structure/B1668653.png)

N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide

説明

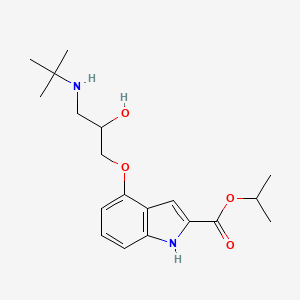

“N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide” is a compound that has been studied for its potential biological applications . It is known to have a 1,3,8-triazaspiro[4.5]decan-4-one scaffold .

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the available sources .Molecular Structure Analysis

The molecular formula of this compound is C26H28N4O2 . It has a complex structure that includes a 1,3,8-triazaspiro[4.5]decan-4-one scaffold .Physical And Chemical Properties Analysis

The compound has a molecular weight of 428.5 g/mol . Other physical and chemical properties are not detailed in the available sources .科学的研究の応用

Phospholipase D2 Inhibition

CAY10594 is a potent inhibitor of phospholipase D2 (PLD2), both in vitro and in cells . PLD2 is an enzyme that cleaves the head group from phospholipids, producing the second messenger phosphatidic acid .

Acute Liver Injury Treatment

CAY10594 has been shown to ameliorate acetaminophen-induced acute liver injury . It regulates the phosphorylated-GSK-3β/JNK axis, which is mainly involved in acetaminophen-induced liver injury . CAY10594 administration strongly blocked GSK-3β (Serine 9)/JNK phosphorylation in the acetaminophen-induced acute liver injury model .

Antioxidant Activity

During the pathological progress of acute liver injury, GSH levels are decreased. This is significantly recovered upon the administration of CAY10594 at 6 hours post acetaminophen challenge .

Inhibition of Invasive Migration of Cancer Cells

CAY10594 strongly inhibits the invasive migration of breast cancer cells in transwell assays . This suggests that PLD might be a useful target in blocking tumor cell invasion .

Regulation of JNK Activation

CAY10594 administration strongly blocked GSK-3β (Serine 9)/JNK phosphorylation in the acetaminophen-induced acute liver injury model . Sustained JNK activation in the cytosol and mitochondria from hepatocytes were also decreased in CAY10594-treated mice .

Potential Therapeutic Target for Drug-induced Liver Injury

PLD2 is involved in the intrinsic response pathway of hepatocytes driving the pathogenesis of acetaminophen-induced acute liver injury . Therefore, PLD2, and by extension CAY10594, may represent an important therapeutic target for patients with drug-induced liver injury .

作用機序

Target of Action

The primary target of CAY10594 is Phospholipase D2 (PLD2) . PLD2 is an enzyme involved in the regulation of a variety of cellular processes, including cell proliferation, migration, and vesicle trafficking .

Mode of Action

CAY10594 acts as a potent inhibitor of PLD2 . It blocks the activity of PLD2, thereby preventing the downstream effects of this enzyme . The inhibition of PLD2 by CAY10594 is effective both in vitro and in cells .

Biochemical Pathways

The inhibition of PLD2 by CAY10594 affects several biochemical pathways. One of the key pathways influenced is the phosphorylated-GSK-3β/JNK axis . CAY10594 administration strongly blocks GSK-3β (Serine 9)/JNK phosphorylation in the APAP-induced acute liver injury model . This suggests that CAY10594 can regulate this pathway, thereby influencing the cellular processes controlled by it .

Pharmacokinetics

This suggests that the compound has good bioavailability and can effectively reach its target site in the body .

Result of Action

The inhibition of PLD2 by CAY10594 has several molecular and cellular effects. It strongly inhibits the invasive migration of breast cancer cells in vitro . Moreover, it ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis . This indicates that CAY10594 can have protective effects against certain types of cellular damage .

将来の方向性

特性

IUPAC Name |

N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIFAFUXFFWVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648719 | |

| Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |

CAS RN |

1130067-34-3 | |

| Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

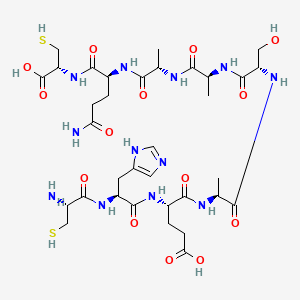

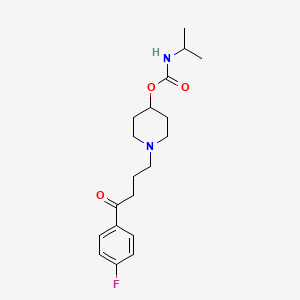

![Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate](/img/structure/B1668588.png)